3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C9H10N3Br1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” can be represented by the SMILES string BrC1=C2N(C(C)=CC(C)=N2)N=C1C
. The InChI representation is 1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4,11H,1H2,2-3H3
.
Physical And Chemical Properties Analysis
“3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” is a solid substance . Its molecular formula is C9H10N3Br1 , and its average mass is 240.100 Da .
Scientific Research Applications
Facile Preparation of Pyrazolo[1,5-a]pyrimidines
A method utilizing a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate allows for the sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. This approach provides a significant improvement over previous methods, especially for incorporating multiple unique aryl and amino substituents, showcasing the compound's utility in creating diverse derivatives for further biological and chemical evaluation (Catalano et al., 2015).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Research has demonstrated an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and their derivatives, highlighting their significance as antimetabolites in purine biochemical reactions. These compounds exhibit antitrypanosomal activity, indicating their potential in developing new therapeutic agents (Abdelriheem et al., 2017).
Palladium-Catalyzed Synthesis
A palladium-catalyzed synthesis process for 3-arylpyrazolo[1,5-a]pyrimidines has been explored, utilizing 3-bromo-2,5-dimethyl-7-aminopyrazolo[1,5-a]pyrimidines as starting materials. This method underscores the versatility of 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine for synthesizing compounds like R121920, a potent CRHR1 antagonist (Majo et al., 2003).
Microwave-Assisted Suzuki–Miyaura Cross-Coupling
A microwave-assisted Suzuki–Miyaura cross-coupling method has been developed for the arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones, leading to the synthesis of 3,5-diarylated derivatives. This process showcases the chemical’s role in generating compounds with potential biological activities, including anti-inflammatory and neurodegenerative disorder treatments (Jismy et al., 2021).
Fluorescent Probe Development
3-Formylpyrazolo[1,5-a]pyrimidines have been utilized as intermediates for creating functional fluorophores, indicating the potential of derivatives of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in materials science, specifically in developing new fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Safety And Hazards
Future Directions
As for future directions, more research is needed to explore the potential applications of “3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine” and similar compounds, especially in the field of medicinal chemistry. Pyrimidine derivatives have shown promise in various areas, including as inhibitors , and further studies could help elucidate their mechanisms of action and potential uses.
properties
IUPAC Name |
3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYPSXAHKIZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368089 |
Source
|
Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
146778-13-4 |
Source
|
Record name | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146778-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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